3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride

Description

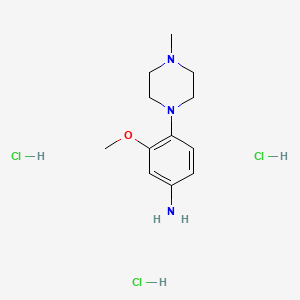

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride (CAS: 1785080-59-2) is a trihydrochloride salt of a substituted aniline derivative. Its molecular formula is C₁₂H₁₈N₃O·3HCl, with a molecular weight of 330.68 g/mol . The compound features a methoxy group (-OCH₃) at the 3-position, a 4-methylpiperazine ring at the 4-position of the benzene ring, and an aniline (-NH₂) group. The trihydrochloride salt enhances its water solubility, making it advantageous for pharmaceutical applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-4-(4-methylpiperazin-1-yl)aniline;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O.3ClH/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2;;;/h3-4,9H,5-8,13H2,1-2H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSHDUDRSLBLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)OC.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride typically involves the reaction of 3-methoxyaniline with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and chemical reactions.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b)

- Structure : A chloroacetamide substituent replaces the methoxy and aniline groups.

- Synthesis : Prepared via acylation of 1-methyl-4-(4-nitrophenyl)piperazine with 2-chloroacetyl chloride .

- Lower solubility compared to the trihydrochloride form of the target compound.

3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine Hydrochloride

- Structure : Chloro substituent at the 3-position instead of methoxy; single hydrochloride salt.

- Properties : Molecular weight ~309.2 g/mol (estimated); similarity score of 0.89 to the target compound .

- Key Differences :

- Chloro’s electron-withdrawing effect reduces aromatic ring electron density, altering binding interactions.

- Single HCl salt may result in lower solubility than the trihydrochloride form.

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline Trihydrochloride

- Structure : Ethyl spacer between the piperazine and aniline ring.

- Properties : Molecular formula C₁₃H₂₁N₃·3HCl ; increased lipophilicity due to the ethyl chain .

- Key Differences :

- Extended linker may enhance blood-brain barrier penetration but reduce target specificity.

- Similar trihydrochloride form ensures high solubility.

Biological Activity

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride, also known as 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride, is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₂Cl₃N₃O

- Molecular Weight : 330.68 g/mol

- Chemical Structure : The compound features a methoxy group, an aniline moiety, and a piperazine ring, which contribute to its unique reactivity and solubility characteristics.

The biological activity of this compound primarily involves its interaction with specific proteins, enzymes, and receptors. The compound is known to modulate the activity of various molecular targets, influencing pathways associated with diseases. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways.

Biological Activity Overview

The compound has been investigated for its effects on several biological targets:

| Biological Target | Activity | Significance |

|---|---|---|

| FGFR1 | Inhibition | Potential in treating cancers related to FGFR mutations |

| VEGFR | Inhibition | Involved in angiogenesis; targeting may reduce tumor growth |

| PDGFRB | Inhibition | Implicated in cancer and vascular disorders |

| Src Kinases | Inhibition | Associated with various cancers; targeting can disrupt cancer progression |

Case Studies and Research Findings

- Cancer Therapeutics : Research indicates that this compound acts as an effective inhibitor against mutant FGFR3-positive bladder cancer. In preclinical studies, compounds within this class demonstrated significant antitumor activity by blocking key signaling pathways involved in cell proliferation and survival .

- Kinase Inhibition Profiles : A study examining the inhibition profiles of various compounds revealed that this trihydrochloride exhibited IC50 values lower than 1000 nM against FGFR1, indicating its potential utility in therapeutic applications targeting this receptor .

- Biochemical Assays : The compound has been utilized in developing biochemical assays aimed at understanding molecular interactions within cellular environments. These studies have helped elucidate its role in modulating enzyme activities related to disease mechanisms .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments indicate potential toxicity. It is classified as harmful if swallowed and can cause skin irritation . Therefore, careful handling and thorough evaluation are necessary during research and application.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride?

The synthesis typically involves sequential functionalization of an aromatic precursor. A common route starts with nitration of a methoxy-substituted aniline derivative, followed by nucleophilic substitution with N-methylpiperazine. For example:

Nitration : React 3-methoxyaniline with nitric acid in sulfuric acid to introduce a nitro group at the 4-position.

Piperazine substitution : Replace the nitro group with N-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) .

Reduction : Reduce the intermediate to the corresponding aniline using catalytic hydrogenation (Pd/C or Raney Ni).

Salt formation : Treat the free base with concentrated HCl to yield the trihydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm substituent positions (e.g., methoxy, piperazine) via H and C chemical shifts.

- HPLC-MS : Assess purity and verify molecular weight (e.g., ESI+ for [M+H]).

- Elemental analysis : Validate stoichiometry of the trihydrochloride salt.

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

Q. How should this compound be stored to maintain stability?

Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hygroscopic degradation. Use amber vials to avoid photolytic decomposition. Stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Ambiguities often arise from tautomerism or salt effects. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering).

- DEPT-135/HSQC experiments : Differentiate overlapping carbon signals.

- Comparative analysis : Cross-reference with analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

- DFT calculations : Predict chemical shifts using Gaussian or ORCA software.

Q. What experimental design optimizes yield in the final salt formation step?

- Stoichiometric control : Use 3 equivalents of HCl in ethanol to ensure complete protonation.

- Crystallization conditions : Slow cooling (0.5°C/min) from reflux improves crystal quality and yield.

- pH monitoring : Maintain pH <2 during salt precipitation.

- Alternative solvents : Test isopropanol or acetonitrile for higher solubility .

Q. How do structural modifications influence its biological activity?

Compare with analogs like 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline :

- Piperazine vs. piperidine : Piperazine enhances solubility but may reduce blood-brain barrier penetration.

- Methoxy positioning : Ortho-substitution (vs. para) alters steric hindrance in receptor binding.

- Salt form : Trihydrochloride improves aqueous solubility vs. free base, critical for in vitro assays .

Q. How to design a robust bioactivity assay considering environmental variables?

- pH optimization : Test activity across physiological pH (6.5–7.4) using phosphate buffers.

- Temperature control : Pre-incubate compound at 37°C to mimic physiological conditions.

- Redox stability : Add antioxidants (e.g., ascorbic acid) if degradation via oxidation is observed .

- Positive controls : Use known VAP-1 inhibitors (e.g., pyridazinone derivatives) for validation .

Q. What methodologies address discrepancies in bioactivity data across studies?

- Dose-response curves : Use 8-point serial dilution (0.1–100 µM) to calculate IC with Hill slope validation.

- Assay replication : Perform triplicate runs with independent compound batches.

- Orthogonal assays : Combine enzymatic inhibition (e.g., VAP-1) with cellular uptake studies (LC-MS/MS quantification) .

- Meta-analysis : Compare results with PubChem BioAssay data for related piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.